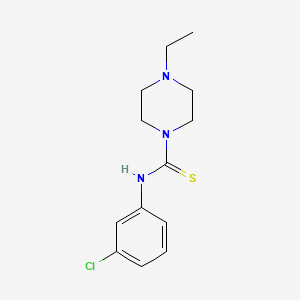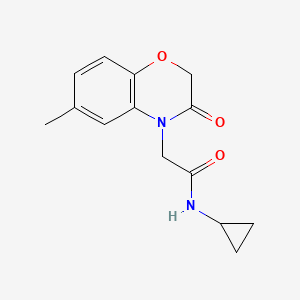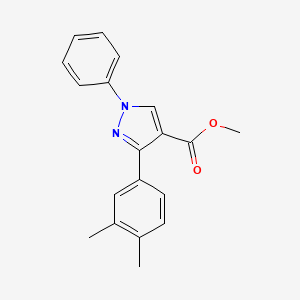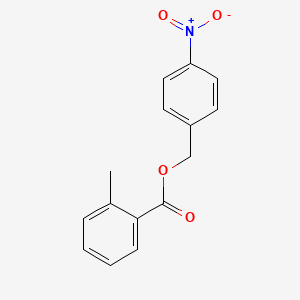![molecular formula C15H11F5N2O2 B5766074 N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and is classified as a second-generation NSAID. Unlike first-generation NSAIDs, such as aspirin and ibuprofen, Diflunisal has a longer half-life, which allows for less frequent dosing.
作用机制
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. This compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage. Additionally, this compound has been shown to have a positive effect on bone health, as it can increase bone mineral density.
实验室实验的优点和局限性
One advantage of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its well-established safety profile. This compound has been used clinically for many years and is generally well-tolerated. Another advantage is its long half-life, which allows for less frequent dosing. However, one limitation of using this compound in lab experiments is its potential to interfere with other pathways, as it inhibits COX, which can have downstream effects on other signaling pathways.
未来方向
There are several potential future directions for research on N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of bone disorders, such as osteoporosis. This compound has been shown to increase bone mineral density and may have a role in the treatment of these conditions. Additionally, there may be potential for the development of new derivatives of this compound with improved efficacy and safety profiles.
合成方法
The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea involves the reaction of 4-difluoromethoxybenzoic acid with 3-trifluoromethylaniline in the presence of a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC), to form the corresponding urea derivative. The product is then purified by recrystallization.
科学研究应用
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, such as osteoarthritis, rheumatoid arthritis, and acute pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2O2/c16-13(17)24-12-6-4-10(5-7-12)21-14(23)22-11-3-1-2-9(8-11)15(18,19)20/h1-8,13H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNWWHGEMJRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)

![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)



![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)


![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)
